Topiramate magnesium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
488127-46-4 |
|---|---|
Molecular Formula |
C24H40MgN2O16S2 |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
magnesium;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonylazanide |
InChI |
InChI=1S/2C12H20NO8S.Mg/c2*1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h2*7-9H,5-6H2,1-4H3,(H-,13,14,15);/q2*-1;+2/t2*7-,8-,9+,12+;/m11./s1 |
InChI Key |
IQXRPOWNPLESHZ-RZTSBURASA-N |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[Mg+2] |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[Mg+2] |
Origin of Product |
United States |
Advanced Chemical Synthesis and Derivatization of Topiramate
Established Synthetic Pathways for Topiramate (B1683207)
The industrial synthesis of topiramate is a multi-step process that has been refined to ensure high purity and yield. The most common and economically viable pathways utilize D-fructose as the starting material.
D-Fructose as a Precursor in Topiramate Synthesis
D-fructose, a naturally occurring monosaccharide, serves as the chiral backbone for the synthesis of topiramate. researchgate.netncl.ac.uk The specific stereochemistry of D-fructose is crucial for the resulting pharmacological activity of the final topiramate molecule. The synthesis begins with the protection of the hydroxyl groups of D-fructose, a common strategy in carbohydrate chemistry to control reactivity in subsequent steps. nih.gov
The protection is typically achieved by reacting D-fructose with acetone (B3395972) in the presence of a catalyst, such as ferric chloride or sulfuric acid, to form the diacetonide. researchgate.net This reaction yields 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, a key intermediate in which four of the five hydroxyl groups are protected as two isopropylidene acetals. nih.gov This protection is essential as it leaves the primary hydroxyl group at the C-1 position available for the subsequent sulfamoylation step. The use of D-fructose as the starting material is a cost-effective approach for producing this complex molecule on an industrial scale. core.ac.uk
Key Intermediate Compounds in Topiramate Production
Several key intermediates are formed during the synthesis of topiramate from D-fructose. The most critical of these is 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose . nih.govarkat-usa.org This intermediate is formed in the initial protection step and is the direct precursor for the introduction of the sulfamate (B1201201) group.
The synthesis proceeds through the sulfamoylation of this protected fructose (B13574) derivative. One common method involves reacting 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose with sulfamoyl chloride in the presence of a base like sodium hydride. researchgate.net Another route involves a two-step process where the intermediate is first reacted with sulfuryl chloride to form a chlorosulfate (B8482658) ester. oup.com This chlorosulfate is then converted to an azidosulfate intermediate, topiramate azidosulfate , by reacting it with sodium azide (B81097). oup.comijpcsonline.com This azidosulfate is a stable, crystalline solid that can be isolated and purified, and it serves as a reference standard for impurities in topiramate synthesis. ijpcsonline.com The final step involves the reduction of the azido (B1232118) group to the primary amine of the sulfamate, yielding topiramate. oup.com
The table below summarizes the key intermediates and their roles in the synthesis of topiramate.
| Intermediate Compound | Role in Synthesis |
| 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose | Protected form of D-fructose, precursor for sulfamoylation. |
| 2,3:4,5-bis-O-(1-methylethylidene)-1-chlorosulfate-β-d-fructopyranose | Chlorosulfate ester intermediate. |
| Topiramate azidosulfate | Azido-sulfate intermediate, useful as a reference impurity standard. ijpcsonline.com |
Synthesis of Topiramate Analogues and Heterocyclic Derivatives for Mechanistic Studies
To better understand the mechanism of action of topiramate and to explore potential new therapeutic agents, various analogues and heterocyclic derivatives have been synthesized. arkat-usa.orgsid.ir These studies often involve modifications at different positions of the topiramate molecule to probe structure-activity relationships (SAR). acs.org
The synthesis of these derivatives often starts from 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose , the same key intermediate used in topiramate production. arkat-usa.org By functionalizing the C-1 position of this intermediate, a variety of heterocyclic rings can be introduced. arkat-usa.org For example, tetrazoles, which are known bioisosteres of carboxylic acids, have been synthesized. arkat-usa.orgumich.edu The synthesis of a tetrazole analogue involves the conversion of the C-1 hydroxyl group to a nitrile, followed by a cycloaddition reaction with sodium azide and ammonium (B1175870) chloride. arkat-usa.org Other heterocyclic derivatives, such as oxadiazoles, have also been prepared to investigate the impact of different ring systems on anticonvulsant activity. arkat-usa.orgumich.edu
N-substituted derivatives of topiramate have also been synthesized to explore the role of the sulfamate nitrogen. sid.irgoogle.comgoogle.com These derivatives can be prepared by reacting topiramate with alkyl halides in the presence of a solid base like potassium fluoride (B91410) on alumina (B75360) (KF-Al2O3). sid.ir Alternatively, N-substituted derivatives can be used as intermediates in the synthesis of topiramate itself. google.comgoogle.com
The synthesis of hydroxylated derivatives of topiramate has been undertaken to identify and confirm the structures of its oxidative metabolites. nih.govcapes.gov.br These syntheses are often more complex, requiring multiple steps of protection, deprotection, and stereoselective reactions to introduce a hydroxyl group at specific positions on the isopropylidene protecting groups. nih.gov The conformational analysis of these analogues is also crucial, as the twist-boat conformation of the fructopyranose ring is believed to be important for biological activity. arkat-usa.orgresearchgate.net
Topiramate Derivatization Techniques for Analytical and Research Purposes
Topiramate lacks a strong chromophore, which makes its detection by standard UV-Vis spectrophotometry challenging. core.ac.ukoup.commdpi.com Therefore, derivatization techniques are essential for its quantitative analysis, particularly in biological fluids and pharmaceutical formulations. core.ac.ukoup.comijpcsonline.com
A common derivatization strategy involves reacting the primary amine of the sulfamate group with a labeling agent that introduces a chromophoric or fluorophoric moiety. core.ac.ukijpcsonline.com9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used derivatizing agent for topiramate. core.ac.ukijpcsonline.com The reaction of topiramate with FMOC-Cl produces a highly fluorescent derivative that can be easily detected by HPLC with fluorescence detection. ijpcsonline.comnih.gov The optimization of this derivatization reaction, including factors like pH, temperature, and reaction time, has been studied to maximize the yield of the derivative. nih.gov
Another derivatizing agent used for topiramate analysis is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) . researchgate.netbrieflands.com This reagent reacts with topiramate to form a derivative that can be detected by UV-Vis spectrophotometry. researchgate.netbrieflands.com High-performance thin-layer chromatography (HPTLC) methods have also been developed, where derivatization with reagents like anisaldehyde-sulfuric acid allows for the visualization and quantification of topiramate. mdpi.com
These derivatization techniques are crucial for a variety of applications, including:
Quality control of topiramate in bulk drug and pharmaceutical dosage forms. oup.com
Pharmacokinetic studies in human serum. ijpcsonline.com
Dissolution testing of topiramate tablets. core.ac.uk
Stability-indicating assays to monitor the degradation of topiramate under stress conditions. core.ac.ukoup.com
The table below provides an overview of common derivatizing agents for topiramate.
| Derivatizing Agent | Detection Method | Application |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | HPLC with Fluorescence or UV Detection core.ac.ukijpcsonline.com | Quantitative analysis in biological fluids and pharmaceutical formulations. core.ac.ukijpcsonline.comoup.com |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | HPLC with UV Detection researchgate.netbrieflands.com | Determination in bulk and pharmaceutical formulations. researchgate.netbrieflands.com |
| Anisaldehyde-sulfuric acid | HPTLC with Densitometry mdpi.com | Greener analytical approach for quantification. mdpi.com |
Structural Elucidation and Conformational Analysis of Topiramate
Spectroscopic Characterization of Topiramate (B1683207) and its Research Derivatives
Spectroscopic methods are fundamental in elucidating the intricate three-dimensional structure of topiramate and its analogues in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Topiramate Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the structural assignment of topiramate. nih.gov Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity and spatial arrangement of atoms within the molecule.
In a study developing a quantitative NMR method, specific proton signals of topiramate in DMSO-d₆ were identified. rsc.org The methyl protons of the isopropylidene groups appeared as four distinct singlets at δ 1.47, 1.57, 1.34, and 1.29 ppm, with the peak at δ 1.47 ppm being selected for quantification. rsc.org Two-dimensional NMR techniques, such as COSY and HMQC, have been employed to confirm the assignments of both ¹H and ¹³C NMR spectra, providing a comprehensive picture of the molecular framework. nih.govarkat-usa.org For instance, the HMBC spectrum of topiramate in CDCl₃ helps in identifying long-range proton-carbon couplings. zenodo.org
Furthermore, the synthesis and characterization of heterocyclic analogues of topiramate have utilized NMR to confirm their structures. arkat-usa.org For example, in one such derivative, the ¹³C NMR spectrum showed signals for the isopropylidene methyl carbons at δ 24.3, 24.6, 25.9, and 26.1 ppm, and for the pyranose ring carbons at δ 61.6 (C-5), 70.0 (C-3), 70.2 (C-4), 73.2 (C-2), and 98.0 (C-1). arkat-usa.org
The following table summarizes key ¹H NMR chemical shifts for a topiramate derivative:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6b | 3.78 | dd | 1.8, 13.0 |
| H-6a | 3.82 | dd | 1.2, 13.0 |
| H-5 | 4.26 | dt | 7.9, 1.3 |
| H-3 | 4.61 | d | 2.0 |
| H-4 | 4.64 | dd | 2.3, 7.4 |
Data sourced from a study on heterocyclic analogues of topiramate. researchgate.net
Vibrational Spectroscopy (IR and Raman) for Topiramate Conformational Studies
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of topiramate, offering insights into its conformational state. scielo.br The vibrational frequencies of the topiramate molecule have been calculated using Density Functional Theory (DFT), which show good agreement with experimental data. scielo.brspectroscopyonline.com
A detailed analysis of the FT-IR and FT-Raman spectra of crystalline topiramate has led to the assignment of its normal vibrational modes. scielo.br The asymmetric and symmetric stretching vibrations of the NH₂ group are observed at high energies. scielo.br Specifically, the asymmetric stretching appears around 3380-3385 cm⁻¹, while the symmetric stretching is seen as a doublet around 3206-3251 cm⁻¹. scielo.br This splitting is attributed to the asymmetric hydrogen bonding within the crystal lattice, where only one hydrogen of the amine group participates. scielo.br
The region between 825 and 881 cm⁻¹ is associated with ring deformations arising from coupled skeletal stretching and bending modes. scielo.br Rocking modes of the methylene (B1212753) (CH₂) and methyl (CH₃) groups are also identified. scielo.br The exocyclic methylene rocking mode is assigned at 928 cm⁻¹, while the endocyclic one is at a higher frequency of 952 cm⁻¹ due to steric hindrance from the ring. scielo.br The C-O stretching of the sulfamate (B1201201) group is observed around 1018 cm⁻¹. scielo.br
The table below presents a selection of experimental and calculated vibrational frequencies for topiramate:
| Vibrational Mode | Experimental Raman (cm⁻¹) | Experimental IR (cm⁻¹) |
| Asymmetric NH₂ stretch | 3380 | 3385 |
| Symmetric NH₂ stretch | 3243, 3210 | 3251, 3206 |
| Ring deformations | 825, 842, 864, 881 | - |
| Exocyclic CH₂ rock | 928 | - |
| Endocyclic CH₂ rock | 952 | - |
| CH₃ rock | 966, 980 | - |
| C-O stretch (sulfamate) | 1018 | 1018 |
Data sourced from a vibrational and thermal properties study of crystalline topiramate. scielo.br
Crystallographic Analysis of Topiramate and its Intermediates
X-ray crystallography provides definitive information about the solid-state structure of molecules. The crystal structure of topiramate azidosulfate, an intermediate in the synthesis of topiramate, has been determined at both low (90 K) and room temperature (298 K). researchgate.net
The X-ray structure of the complex between topiramate and human carbonic anhydrase II (hCA II) has been solved, revealing a tight binding of the inhibitor within the active site. exlibrisgroup.comcapes.gov.brthebiogrid.org This interaction is stabilized by a network of seven strong hydrogen bonds, in addition to the coordination of the ionized sulfamate moiety to the zinc ion. exlibrisgroup.comcapes.gov.brthebiogrid.org
Conformational Analysis of the Fructopyranose Ring in Topiramate
The conformation of the fructopyranose ring in topiramate is a critical determinant of its biological activity. zenodo.orgarkat-usa.org Analysis of coupling constants from ¹H NMR spectra indicates that the pyranose ring of topiramate in solution adopts a twist-boat conformation. zenodo.orgresearchgate.netarkat-usa.org This conformation is considered essential for its pharmacological effects. arkat-usa.org
Theoretical studies using Density Functional Theory (DFT) calculations have corroborated these experimental findings. nih.govbiointerfaceresearch.comconicet.gov.ar The fused five-membered ring in topiramate's structure causes the pyranose ring to adopt a distorted twist-boat conformation. researchgate.netconicet.gov.ar The critical coupling constants for this conformational assignment are ²J(H3,H4) = 2.7 Hz, ²J(H4,H5) = 7.9 Hz, ²J(H5,H6) = 0.8 Hz, and ²J(H5,H6') = 1.9 Hz. zenodo.org
The synthesis of heterocyclic analogues of topiramate has shown that the presence of these additional rings does not alter the twist-boat conformation of the carbohydrate moiety, suggesting that these new compounds may retain biological activity. researchgate.netarkat-usa.org
Computational Chemistry and Molecular Modeling of Topiramate
Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations of Topiramate (B1683207)
Quantum mechanical and molecular mechanics simulations are powerful tools for studying topiramate at an atomic level. These methods allow for the detailed investigation of the molecule's electronic structure, geometry, and its dynamic behavior in complex biological environments.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to topiramate to determine its optimized geometry, electronic properties, and to interpret its vibrational spectra.
Researchers have used DFT, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G, to calculate the structural and vibrational properties of topiramate. scielo.brresearchgate.netbiointerfaceresearch.comnih.gov These calculations have successfully predicted the molecule's geometry, showing that the pyranose ring adopts a distorted twist-boat conformation. biointerfaceresearch.com The theoretical calculations of vibrational frequencies show good agreement with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, aiding in the assignment of the observed spectral bands. scielo.brspectroscopyonline.com For instance, a study combined B3LYP/6-311++G calculations with the scaled quantum mechanical force field (SQMFF) methodology to completely assign the 123 expected vibration modes for topiramate. researchgate.netbiointerfaceresearch.com
DFT calculations have also been used to study topiramate in different environments, such as in the gas phase and in aqueous solution, using models like the polarized continuum model (PCM). researchgate.netbiointerfaceresearch.comnih.gov These studies reveal that the solvent can influence the molecule's properties. researchgate.netbiointerfaceresearch.com Furthermore, DFT has been employed to investigate the proton and sodium ion affinities of topiramate, which is relevant to its role in blocking voltage-dependent sodium channels. dergipark.org.trdergipark.org.tr
Table 1: Selected DFT-Calculated Vibrational Frequencies for Topiramate
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| Asymmetric stretching of CH₃ (in phase) | 3003 |
| Asymmetric stretching of CH₃ (out of phase) | 2989 |
| Asymmetric stretching of endocyclic CH₂ | 2979 |
| Symmetric stretching of exocyclic CH₂ | 2962 |
| Symmetric stretching of CH₃ | 2933 and 2945 |
| Stretching of CH | 2909 |
| Ring breathing (6-membered ring) | 756 |
| Ring breathing (5-membered ring) | 788 |
Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level. scielo.br
To study topiramate's interaction with large biological systems like proteins, a hybrid approach combining quantum mechanics and molecular mechanics (QM/MM) is often employed. researchgate.netscilit.commdpi.comnih.govresearchgate.net In this method, the most critical part of the system, such as the drug and the active site of the enzyme, is treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. researchgate.netscilit.commdpi.comnih.gov
A key application of QM/MM simulations for topiramate is the study of its complex with carbonic anhydrase (CA), a known target. researchgate.netscilit.commdpi.com In one such study, the topiramate-carbonic anhydrase I complex was investigated using DFT for the QM region and Amberff14SB and GAFF force fields for the MM region. researchgate.netscilit.commdpi.com These simulations have shown that while the position of topiramate in the binding site is generally preserved, the specific amino acids interacting with it can change over time, indicating a reorganization of the binding site. researchgate.netscilit.commdpi.com These QM/MM studies are crucial for understanding the dynamic nature of the drug-receptor interaction. nih.gov
Molecular Docking and Dynamics Simulations for Topiramate Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand to a receptor. researchgate.netnih.gov These methods are instrumental in understanding how topiramate interacts with its various biological targets.
Molecular docking studies have been used to predict the binding poses of topiramate and its analogs in the active sites of proteins like carbonic anhydrases (e.g., hCA II and hCA VA) and pancreatic lipase (B570770). nih.govnih.govsci-hub.se For example, docking of a topiramate-phenolic acid conjugate into the active site of human pancreatic lipase revealed a strong binding score of -11.54 kcal/mol. nih.gov
Following docking, molecular dynamics simulations are often performed to assess the stability of the predicted complex and to observe its dynamic behavior over time. nih.govsci-hub.se MD simulations of topiramate complexed with its targets, such as bovine serum albumin (BSA) and various carbonic anhydrase isoforms, have provided insights into the stability of the binding and the key interactions involved. sci-hub.seresearchgate.netnih.gov For instance, MD simulations of topiramate with hCA VA helped to rationalize its binding affinity by revealing a narrower active site and a different hydrogen bond network compared to other isoforms. nih.govsci-hub.se These simulations have also been used to study the binding of topiramate analogs to targets like PPARγ, confirming the stability of the ligand-receptor complexes. researchgate.net
Binding Energy Calculations and Interaction Force Analysis in Topiramate-Ligand Systems
Calculating the binding free energy is essential for quantifying the strength of the interaction between topiramate and its biological targets. zenodo.org Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are commonly used to estimate binding free energies from MD simulation trajectories. researchgate.netnih.govtandfonline.com
For the interaction between topiramate and bovine serum albumin (BSA), MM/PBSA calculations yielded an average binding energy of -421.05 kJ/mol, indicating a strong interaction. researchgate.netnih.gov These calculations help to dissect the total binding energy into contributions from different types of forces, such as van der Waals, electrostatic, and solvation energies. tandfonline.com
Furthermore, detailed analysis of the forces involved in these interactions is crucial. For the topiramate-carbonic anhydrase I complex, Symmetry-Adapted Perturbation Theory (SAPT) was used to decompose the interaction energy. researchgate.netscilit.commdpi.com This analysis revealed that dispersion and electrostatic forces are the decisive factors responsible for the stability of the complex. researchgate.netscilit.commdpi.com Tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbitals (NBO) are also used to detect and describe the non-covalent interactions, such as hydrogen bonds, between topiramate and the amino acid residues in the binding pocket. researchgate.netscilit.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Topiramate Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com QSAR studies are valuable for predicting the activity of new topiramate analogues and for guiding the design of more potent compounds.
QSAR models have been developed for various series of topiramate analogs. For instance, a study focused on topiramate-phenolic acid conjugates designed as pancreatic lipase inhibitors. nih.gov The design of these conjugates was based on structural attributes derived from robust QSAR models. nih.gov Another study developed 2D-QSAR models to predict the PPARγ inhibitory activity of topiramate-phenolic acid conjugates, which showed excellent robustness and predictive capability. researchgate.net In these studies, various molecular descriptors (e.g., electronic, steric, thermodynamic, and topological) are correlated with the biological activity to build the QSAR model. derpharmachemica.com Such models can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Topiramate |
| Topiramate-phenolic acid conjugates |
| Orlistat |
| Carbonic anhydrase |
| Pancreatic lipase |
| Bovine serum albumin (BSA) |
| Peroxisome proliferator-activated receptor gamma (PPARγ) |
| GW9662 |
| Zonisamide |
| Acetazolamide |
| Phenobarbital |
| Primidone |
| Levetiracetam |
| Gabapentin |
| Tiagabine |
| Perampanel |
| Phenytoin (B1677684) |
| Lamotrigine |
| Felbamate |
Molecular Interactions and Biochemical Mechanisms of Topiramate Pre Clinical and Mechanistic Focus
Topiramate (B1683207) exerts its pharmacological effects through a multifaceted mechanism of action that involves the modulation of several ligand-gated ion channels. patsnap.com Its activity is not attributed to a single molecular target but rather to a combination of actions that collectively stabilize neuronal membranes and suppress hyperexcitability within the central nervous system. patsnap.com Preclinical research has identified Gamma-Aminobutyric Acid Type A (GABA-A) receptors and glutamate (B1630785) receptors as key sites of topiramate's action. drugbank.comresearchgate.net By enhancing inhibitory neurotransmission and reducing excitatory signaling, topiramate effectively blocks neuronal excitability. patsnap.comdrugbank.com
Topiramate Modulation of Ligand-Gated Ion Channels
Topiramate functions as a positive allosteric modulator of GABA-A receptors. patsnap.com This means it binds to a site on the receptor that is distinct from the binding site for GABA itself. drugbank.comwikipedia.org Unlike agonists that directly activate the receptor, allosteric modulators influence the receptor's response to the endogenous ligand. patsnap.comwikipedia.org Topiramate's binding enhances the receptor's response to GABA, resulting in a more pronounced inhibitory effect. patsnap.com
The specific site of action for topiramate on the GABA-A receptor is separate from the well-known benzodiazepine (B76468) binding site. drugbank.com The mechanism involves an increase in the frequency of the GABA-activated chloride channel openings, which potentiates GABA-mediated currents. mdpi.com This leads to a greater influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. patsnap.com
The modulatory effects of topiramate on GABA-A receptors are highly dependent on the specific subunit composition of the receptor complex. nih.gov GABA-A receptors are pentameric structures assembled from a variety of subunit families (α, β, γ, δ, ε, θ, π). researchgate.net Research using recombinant GABA-A receptors expressed in Xenopus oocytes has demonstrated that topiramate's action is particularly sensitive to the type of beta (β) subunit present. nih.gov
Studies have shown that topiramate potentiates and can directly activate heteromeric receptors that contain either the β(2) or β(3) subunit. mdpi.comnih.gov In contrast, its effect on receptors containing the β(1) subunit is variable and depends on the co-expressed alpha (α) subunit, resulting in either enhancement or inhibition of GABA-currents. nih.gov Further investigation into homomeric receptors (composed of only one type of subunit) revealed that topiramate inhibits β(1)-homomers but activates β(3)-homomers, suggesting that these subunits contain a functional binding site for the drug. nih.gov The most effective direct activation by topiramate was observed on receptors with the α(4)β(3)γ(2S) subunit combination, where it activated approximately 74% of the peak GABA-current. nih.gov This subunit specificity indicates that the therapeutic effects of topiramate may vary depending on the regional and temporal distribution of GABA-A receptor subunits in the brain. nih.gov
Table 1: Subunit-Specific Effects of Topiramate on GABA-A Receptors
| Receptor Subunit Composition | Effect of Topiramate | Reference |
|---|---|---|
| Contains β(2) or β(3) subunit | Potentiation / Direct Activation | nih.gov |
| Contains β(1) subunit | Variable (Enhancement or Inhibition) | nih.gov |
| α(4)β(3)γ(2S) | Most effective direct activation | nih.gov |
| β(1)-homomer | Inhibition | nih.gov |
| β(3)-homomer | Activation | nih.gov |
In addition to enhancing GABAergic inhibition, topiramate also reduces excitatory neurotransmission by antagonizing certain subtypes of glutamate receptors. patsnap.comdrugbank.com Specifically, it targets the ionotropic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. drugbank.commdpi.comresearchgate.net By blocking these receptors, topiramate diminishes the excitatory effects of glutamate, further contributing to its ability to suppress neuronal hyperexcitability. patsnap.com This dual mechanism of enhancing inhibition and reducing excitation is a key feature of its pharmacological profile. drugbank.com
A distinctive feature of topiramate's mechanism is its selective antagonism of kainate receptors, particularly those containing the GluK1 (formerly known as GluR5) subunit. nih.govnih.gov This action is considered a unique aspect of its pharmacology. nih.gov In vitro studies have demonstrated that topiramate selectively inhibits excitatory synaptic currents mediated by GluK1-containing kainate receptors at low micromolar concentrations, with an IC₅₀ value of approximately 0.46–0.5 μM. nih.gov This concentration range is consistent with clinically effective serum concentrations of the drug. nih.gov
Preclinical in vivo studies support this finding, showing that topiramate produces a dose-dependent elevation in the seizure threshold for seizures induced by ATPA, a selective GluK1 (GluR5) kainate receptor agonist. nih.gov This suggests that the functional blockade of GluK1 receptors is relevant to topiramate's anticonvulsant effects. nih.gov The drug's ability to reduce network excitability in brain regions like the basolateral amygdala may be mediated by its antagonism of GluK1 receptors on both principal neurons and GABAergic interneurons. researchgate.net
Table 2: Topiramate's Specificity for Kainate Receptor Subtypes
| Receptor Subtype | Action of Topiramate | Potency (IC₅₀) | Reference |
|---|---|---|---|
| GluK1 (GluR5) | Antagonist | ~0.5 μM | nih.gov |
| Mixed Kainate/AMPA | Antagonist | Less effective than on pure GluK1 | nih.gov |
Topiramate also exerts an antagonistic effect on AMPA receptors, though this action appears to be less potent than its effect on GluK1-containing kainate receptors. patsnap.comdrugbank.comnih.gov Whole-cell voltage-clamp recordings have shown that while topiramate partially depresses AMPA-receptor-mediated excitatory postsynaptic currents (EPSCs), it does so with lower efficacy compared to its inhibition of GluK1-mediated currents. nih.gov This suggests that kainate receptors may be a more important target than AMPA receptors for topiramate's therapeutic actions. nih.gov In vivo studies have also indicated that topiramate is less effective in protecting against clonic seizures induced by AMPA compared to those induced by the GluK1 agonist ATPA. nih.gov
Glycine (B1666218) Receptor Channel Studies with Topiramate
Pre-clinical investigations into the interaction of topiramate with glycine receptor channels have revealed a modulatory rather than a direct agonistic role. Studies utilizing patch-clamp techniques on human embryonic kidney (HEK293) cells expressing α1β glycine receptor channels have provided detailed insights into this mechanism. These experiments demonstrate that topiramate does not act as an agonist, nor does it potentiate the effects of glycine on these inhibitory neurotransmitter receptors. nih.gov
Instead, topiramate exhibits characteristics of a specific channel blocker. When co-applied with glycine, topiramate was observed to accelerate the desensitization of the glycine receptor channel and decrease the peak current amplitude. nih.govresearchgate.net A key finding from these studies was the appearance of "off-currents" after the removal of the glycine and topiramate solution. This phenomenon is suggestive of an open-channel block mechanism, where the drug enters and occludes the channel pore only when it is opened by the agonist (glycine), and then dissociates slowly upon agonist removal. nih.gov
Topiramate Interactions with Voltage-Gated Ion Channels
Topiramate exerts significant modulatory effects on several types of voltage-gated ion channels, which is a key component of its multifaceted mechanism of action. nih.govbohrium.com These interactions are complex and often depend on the state of the channel and its phosphorylation level. nih.govnih.gov
Topiramate has been shown to block voltage-gated sodium channels in a manner distinct from many other anticonvulsant drugs. nih.govnih.gov In studies using cultured mouse spinal cord neurons, topiramate produced a voltage-sensitive and time-dependent limitation of spontaneous repetitive firing (SRF). nih.gov This effect, observed at concentrations of 3 µM and higher, was associated with a reduction in the upstroke velocity of the action potential. nih.gov
The pattern of sodium channel blockade by topiramate is complex. At higher concentrations (30-600 µM), its effect on SRF varies among neurons: some are rapidly blocked, some are unaffected, some exhibit an intermittent "sputtering" limitation of firing, and others show a delayed block. nih.gov This contrasts with the more consistent and rapid blockade seen with agents like phenytoin (B1677684) and lamotrigine. nih.gov Furthermore, the inhibitory action of topiramate on sodium channels is influenced by the phosphorylation state of the channel, suggesting an interaction that may involve phosphorylation sites. nih.govnih.govnih.gov This state-dependent action suggests topiramate preferentially targets neurons that are already in a state of high-frequency firing. ncats.io
Topiramate modulates the activity of several high-voltage-activated (HVA) calcium channels, contributing to its broad efficacy. nih.gov
L-type Channels: In vitro studies on rat dentate gyrus granule cells have demonstrated that topiramate inhibits L-type HVA calcium currents. nih.govscholaris.ca This inhibition may be crucial for controlling dendritic excitability. An interesting finding was that the inhibitory effect on L-type currents was more pronounced at a concentration of 10 µM than at 50 µM, suggesting an optimal concentration for this specific action. nih.gov
N-type and P/Q-type Channels: There is also evidence indicating that topiramate blocks N-type and P/Q-type calcium channels. researchgate.net
R-type Channels: Topiramate has been found to repress R-type voltage-gated calcium channels. This action is believed to inhibit the initiation of plateau potentials in neurons, which are prolonged depolarizations that can contribute to hyperexcitability. researchgate.net
This multi-target inhibition of various calcium channel subtypes underscores the compound's complex pharmacodynamic profile. researchgate.net
Topiramate Inhibition of Carbonic Anhydrase Isoenzymes
Topiramate is a known inhibitor of carbonic anhydrase (CA), an enzyme family involved in various physiological processes, including pH regulation and bicarbonate reabsorption. nih.govnih.gov This inhibition is, however, considered relatively weak compared to dedicated CA inhibitors like acetazolamide. ncats.ionih.gov The clinical significance of this action is thought to be related more to certain side effects than its primary anticonvulsant mechanism. ncats.io
The inhibitory activity of topiramate varies significantly across different carbonic anhydrase isoenzymes and species. nih.gov Preclinical studies have determined the inhibition constants (Ki) for topiramate against several purified CA isozymes. Topiramate is a more potent inhibitor of CA II and CA IV compared to other isoforms like CA I and CA VI. nih.govresearchgate.net
Studies have yielded specific Ki values that illustrate this differential inhibition profile. For instance, the Ki value for topiramate against human carbonic anhydrase II (HCA II) is approximately 7 µM, while for HCA IV it is around 10 µM. nih.govresearchgate.net In contrast, its inhibition of HCA I is much weaker, with a Ki of about 100 µM. nih.govresearchgate.net In studies with rat isozymes, topiramate showed potent inhibition of RCA II (Ki 0.1 to 1 µM) and RCA IV (Ki 0.2 to 10 µM), with weaker activity against RCA V (Ki 18 µM) and RCA I (Ki ~180 µM). nih.govresearchgate.net There is limited specific data available for CA VA, CA VB, and CA VII in relation to topiramate inhibition in the reviewed literature.
Data Tables
Table 1: Inhibition Constants (Ki) of Topiramate for Carbonic Anhydrase Isozymes
| Isozyme | Species | Inhibition Constant (Ki) in µM | Reference |
|---|---|---|---|
| CA I | Human | ~100 | nih.gov |
| CA II | Human | ~7 | nih.gov |
| CA IV | Human | ~10 | nih.gov |
| CA VI | Human | >100 | nih.gov |
| CA I | Rat | ~180 | nih.gov |
| CA II | Rat | 0.1 - 1 | nih.gov |
| CA III | Rat | >100 | nih.gov |
| CA IV | Rat | 0.2 - 10 | nih.gov |
| CA V | Rat | ~18 | nih.gov |
| CA II | Mouse | 1 - 20 | nih.gov |
| CA IV | Mouse | 1 - 20 | nih.gov |
Molecular Basis of Carbonic Anhydrase Inhibition by Topiramate
Topiramate is known to be an inhibitor of carbonic anhydrase (CA) isoenzymes, with a more pronounced effect on CA II and CA IV. nih.govwikipedia.org The molecular basis of this inhibition lies in the interaction of topiramate's sulfamate (B1201201) moiety with the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.govnih.gov
The active site of carbonic anhydrase contains a Zn²⁺ ion that is crucial for its catalytic activity of reversibly hydrating carbon dioxide to bicarbonate and a proton. nih.gov X-ray crystallographic studies have shown that the deprotonated sulfamate group of topiramate directly coordinates with this catalytic zinc ion in a tetrahedral geometry, thereby blocking the enzyme's function. nih.gov This interaction is a key feature of its inhibitory mechanism.
The inhibitory potency of topiramate varies among different carbonic anhydrase isoenzymes. The following table summarizes the inhibition constants (Ki) of topiramate for several human (HCA) and rat (RCA) carbonic anhydrase isoenzymes.
Inhibition Constants (Ki) of Topiramate for Carbonic Anhydrase Isozymes
| Isozyme | Ki (μM) | Species |
|---|---|---|
| HCA I | ~100 | Human |
| HCA II | 7 | Human |
| HCA IV | 10 | Human |
| RCA II | 0.1 - 1 | Rat |
| RCA IV | 0.2 - 10 | Rat |
| RCA V | 18 | Rat |
Other Putative Molecular Targets and Signaling Pathways Influenced by Topiramate
Beyond its well-established effects on ion channels and neurotransmitter receptors, topiramate is thought to influence other molecular targets and signaling pathways, contributing to its broader pharmacological effects.
Mitochondrial Permeability Transition Pore Regulation by Topiramate
Preclinical research has indicated that the neuroprotective effects of topiramate may be linked to its ability to inhibit the mitochondrial permeability transition pore (mPTP). nih.gov The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death. auahq.org
In vitro studies on isolated rat brain mitochondria have shown that topiramate has a protective effect on hippocampal mitochondria when faced with a calcium challenge. nih.gov This suggests that topiramate can stabilize the mitochondrial membrane potential, likely through an inhibitory action on mitochondrial calcium transport. aesnet.org This effect on mitochondrial calcium handling is comparable to that of cyclosporin (B1163) A, a known inhibitor of the mPTP. nih.gov By inhibiting the mPTP, topiramate may make neuronal mitochondria more resilient to the high cytosolic calcium levels that can occur during excitotoxic insults. aesnet.org
Cellular-Level Modulation of Insulin (B600854) Action and Glucose Transport by Topiramate
Topiramate has been shown to improve insulin sensitivity and stimulate glucose transport through various mechanisms, involving both central nervous system (CNS) mediated pathways and direct cellular actions.
Studies in high-fat-fed mice have demonstrated that topiramate improves insulin sensitivity by increasing insulin-mediated glucose uptake in skeletal muscle, cardiac muscle, and adipose tissue. nih.gov Interestingly, this study suggested that the insulin-sensitizing effect of topiramate is primarily mediated through the CNS, as intracerebroventricular administration of a KATP channel blocker, tolbutamide, completely abolished this effect. nih.gov In this model, topiramate did not appear to have a direct effect on muscle insulin signaling or glucose uptake in vivo. nih.gov
Conversely, other in vitro research has provided evidence for a direct effect of topiramate on skeletal muscle cells. nih.gov In L6 rat skeletal muscle cells, topiramate was found to stimulate glucose uptake. nih.gov This effect was shown to be mediated through the AMP-activated protein kinase (AMPK) pathway, as it was inhibited by the overexpression of a dominant-negative form of AMPK. nih.gov Further investigation revealed the involvement of p38 mitogen-activated protein kinase (MAPK), a downstream mediator of AMPK, while the phosphatidylinositol 3-kinase (PI3K) pathway was not involved. nih.gov
More recent studies on C2C12 myocytes and 3T3L-1 adipocytes have further elucidated the direct molecular mechanisms. In these cell lines, topiramate was effective in reducing insulin resistance. nih.gov The following table summarizes some of the key molecular changes observed.
Molecular Effects of Topiramate on Insulin Resistance in Myocytes and Adipocytes
| Cell Line | Observed Effect |
|---|---|
| C2C12 Myocytes | Significantly lowered SORBS1 gene and protein levels. |
| 3T3L-1 Adipocytes | Upregulated CTGF and downregulated MAPK8 and KPNA1 genes. |
| Downregulation of MKK7, pJNK1/JNK1, BMAL1, and CLOCK proteins. |
Furthermore, in a model of hepatic insulin resistance, topiramate was shown to increase the expression of adiponectin receptors and GLUT2, and enhance tyrosine kinase activity, while decreasing insulin receptor isoforms. plos.org
Advanced Analytical Methodologies for Topiramate Research
Chromatographic Techniques for Topiramate (B1683207) Quantification and Purity Assessment
Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation and analysis of topiramate and its related compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully employed, each with its own set of advantages and specific applications. oup.comoup.com
HPLC is a versatile and widely used technique for topiramate analysis. nih.gov Due to the compound's lack of a UV-absorbing group, various detection methods have been implemented to achieve the necessary sensitivity and specificity. oup.comoup.com
Refractive Index (RI) Detection: RI detection is a universal detection method that responds to changes in the refractive index of the mobile phase caused by the analyte. It has been officially recognized by the US Pharmacopeia for the analysis of topiramate and its impurities. oup.comoup.com Different HPLC methods employing RI detection utilize various reversed-phase columns (C6, C8, C18, and phenyl) and detector temperatures (35, 40, 50, and 55°C) to suit specific analytical needs. oup.com One study detailed an HPLC method using a phenyl column with isocratic elution and RI detection to assess the coating integrity of a topiramate sprinkle formulation. nih.gov
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection technique that is not dependent on the optical properties of the analyte. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. Two analytical methods have been developed for topiramate using ELSD. oup.com One method was proposed and validated for the analysis of topiramate in its raw material, tablets, and capsules. oup.com Another study established an HPLC-ELSD method for quality analysis of topiramate and its preparations using a C18 column and a mobile phase of methanol-water. ingentaconnect.com
Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (LC-MS) provides high selectivity and sensitivity, making it a powerful tool for topiramate analysis. nih.gov LC-MS/MS methods, in particular, are frequently used for the quantification of topiramate in biological matrices and for identifying its degradation products. nih.govchem-soc.siaesnet.org A sensitive HPLC/paired-ion electrospray ionization mass spectrometry (PIESI-MS) method was developed for the determination of inorganic degradation products of topiramate. nih.gov Furthermore, an HPLC/ESI-MS method with positive/negative ion switching allows for the simultaneous analysis of both organic and inorganic degradation products. nih.gov
Conductivity Detection: HPLC with conductivity detection is particularly useful for the analysis of ionic species. This technique has been applied to determine the inorganic degradation products of topiramate, namely sulfate (B86663) and sulfamate (B1201201). thermofisher.com The US Pharmacopeia outlines a method using an anion-exchange column with a p-hydroxybenzoic acid/methanol (B129727) eluent and conductivity detection for the limit of sulfamate and sulfate in topiramate tablets. thermofisher.com
UV Detection after Derivatization: To overcome the challenge of topiramate's poor UV absorbance, pre-column derivatization with a UV-absorbing agent is a common strategy. researchgate.netbrieflands.comcore.ac.uk Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with topiramate to form derivatives that can be readily detected by UV spectrophotometry. researchgate.netcore.ac.ukakjournals.com A method based on derivatization with NBD-Cl and subsequent analysis using a phenyl column with UV detection at 264 nm has been developed for determining topiramate in pharmaceutical forms. researchgate.netbrieflands.com Similarly, derivatization with FMOC-Cl has been used for the quantitation of topiramate in tablet dosage forms, with UV detection at 264 nm. core.ac.uk
Table 1: HPLC Methods for Topiramate Analysis
| Detection Method | Column Type | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| Refractive Index (RI) | Phenyl | Isocratic elution | Coating integrity of sprinkle formulation | nih.gov |
| Refractive Index (RI) | C6, C8, C18, Phenyl | Various | Assay and impurity analysis | oup.com |
| Evaporative Light Scattering (ELSD) | C18 | Methanol-Water (35:65) | Quality analysis of drug and preparations | ingentaconnect.com |
| Mass Spectrometry (MS) | BEH C18 | Gradient elution | Quantification of topiramate and degradants | aesnet.org |
| Mass Spectrometry (MS) | C18 | Acetonitrile and ammonium (B1175870) acetate (B1210297) (85:15) | Estimation in bulk and formulation | japsonline.com |
| Conductivity | Anion-exchange | p-hydroxybenzoic acid/methanol | Determination of sulfamate and sulfate | thermofisher.com |
| UV after Derivatization (NBD-Cl) | Phenyl | Phosphate buffer and methanol (28:72) | Determination in pharmaceutical forms | researchgate.netbrieflands.com |
| UV after Derivatization (FMOC-Cl) | Phenyl | Acetonitrile and sodium dihydrogen phosphate | Quantitation in tablets | core.ac.uk |
Gas chromatography offers an alternative to HPLC for topiramate analysis. Several GC methods have been published for the determination of topiramate. oup.comoup.com These methods often utilize a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds like topiramate. nih.govoup.comtandfonline.com
One improved GC-NPD method was developed for the determination of topiramate in human body fluids, demonstrating good linearity and precision. nih.gov Another rapid GC procedure for determining topiramate in serum also employed an NPD. oup.com A GC-MS method has also been established for the quantitation of topiramate in biological specimens using selected ion monitoring (SIM) for enhanced specificity. nyc.gov
Table 2: Gas Chromatography Methods for Topiramate Analysis
| Detection Method | Column Type | Key Findings | Application | Reference |
|---|---|---|---|---|
| Nitrogen Phosphorus (NPD) | Capillary | Linear range: 1.0-32 µg/mL; LOD: 0.42 µg/mL | Monitoring in pediatric patients | nih.gov |
| Nitrogen Phosphorus (NPD) | 100% methyl silicone megabore capillary | LOD: 2.0 mg/L; LOQ: 2.5 mg/L | Routine determination in serum | oup.com |
| Mass Spectrometry (MS) | - | Quantitative analysis by SIM | Quantitation in biological specimens | nyc.gov |
| Nitrogen Phosphorus (NPD) | - | Linear range: 1-50 μg/ml; Precise and accurate | Quantifying in capillary dried plasma spots | tandfonline.com |
Capillary Electrophoresis (CE) for Topiramate Studies
Capillary electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of topiramate and its degradation products. oup.comoup.comnih.gov A CE method was developed as an alternative to ion chromatography for the determination of the inorganic degradation products, sulfate and sulfamate, in topiramate drug substance and product. nih.gov This method utilizes indirect UV detection after separating the anions in a background electrolyte containing potassium chromate (B82759) and boric acid. nih.gov
Another study developed and validated a bioanalytical method for topiramate analysis in plasma samples using CE with capacitively-coupled contactless conductivity detection (CE-C4D). nih.gov This method demonstrated a short analysis time of less than 3 minutes and was successfully applied to the analysis of plasma samples. nih.gov
Mass Spectrometry (MS) Applications in Topiramate Research
Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC or GC, is an indispensable tool in topiramate research. nih.govcda-amc.ca Its high sensitivity and specificity allow for the reliable quantification of topiramate and the identification of its metabolites and degradation products. nih.govaesnet.org
LC-MS/MS is the predominant technique for topiramate analysis in biological matrices. nih.gov Numerous LC-MS/MS methods have been developed and validated for the quantification of topiramate in human plasma for pharmacokinetic and bioequivalence studies. chem-soc.sinih.govlongdom.org These methods often employ electrospray ionization (ESI) in the negative ion mode. nih.govnih.gov For instance, one method used a deuterated internal standard (topiramate-d12) and solid-phase extraction for sample preparation, achieving a rapid and sensitive analysis. chem-soc.si Another LC-MS/MS method enabled the simultaneous determination of phentermine and topiramate in human plasma by using positive/negative ion-switching electrospray ionization. sigmaaldrich.com
The fragmentation pattern of topiramate in MS analysis provides structural information. The precursor to product ion transition of m/z 338.0 → 77.5 is commonly monitored for topiramate quantification. nih.govresearchgate.net More recently, two new mass spectrometry approaches have been proposed for evaluating topiramate and its degradation products, including a highly sensitive HPLC/PIESI-MS method and an HPLC/ESI-MS method with polarity switching. nih.gov
Table 3: Mass Spectrometry Applications in Topiramate Research
| Technique | Ionization Mode | Key Application | Monitored Transitions (m/z) | Reference |
|---|---|---|---|---|
| LC-MS/MS | ESI (-) | Quantification in human plasma | Topiramate: 338.0 → 77.5 | nih.gov |
| LC-MS/MS | ESI | Quantification in human plasma | Topiramate: 338 → 78 | chem-soc.siaesnet.org |
| LC-MS/MS | ESI (+/-) | Simultaneous determination with phentermine | Topiramate: 338.3 → 77.9 | sigmaaldrich.com |
| HPLC/PIESI-MS | ESI (+) | Determination of inorganic degradation products | - | nih.gov |
| HPLC/ESI-MS | Polarity Switching | Simultaneous analysis of organic and inorganic degradation products | - | nih.gov |
In Vitro Metabolism and Biotransformation Pathways of Topiramate
Identification of Topiramate (B1683207) Metabolites in In Vitro Systems
In vitro and in vivo studies have identified six primary metabolites of topiramate in humans. wikipedia.orgfda.govfda.gov These metabolites are formed through several key biotransformation reactions, and none of them account for more than 5% of an administered dose. wikipedia.orgfda.govfda.gov The investigation of human plasma, urine, and feces has led to the isolation and characterization of these metabolic products. fda.gov
The identified metabolites are primarily the result of modifications to the isopropylidene groups of the topiramate molecule. portico.orgdrugbank.com Key identified metabolites include those formed by the loss of one of the isopropylidene moieties and those formed by hydroxylation. drugbank.comnih.gov
Table 1: Identified Metabolites of Topiramate
| Metabolite Name | Formation Pathway | Reference |
|---|---|---|
| 9-hydroxy topiramate | Hydroxylation | drugbank.comnih.gov |
| 10-hydroxy topiramate | Hydroxylation | drugbank.comnih.gov |
| 2,3-desisopropylidene topiramate | Hydrolysis | drugbank.comnih.gov |
| 4,5-desisopropylidene topiramate | Hydrolysis | drugbank.comnih.gov |
Enzymatic Pathways Involved in Topiramate Biotransformation (Hydroxylation, Hydrolysis, Glucuronidation)
The metabolism of topiramate proceeds through three main enzymatic pathways: hydroxylation, hydrolysis, and glucuronidation. wikipedia.orgfda.govfda.govnih.gov These reactions are catalyzed by various enzymes, primarily located in the liver, and convert the lipophilic topiramate into more water-soluble compounds for easier excretion. ionsource.com
Hydroxylation: This Phase I metabolic reaction involves the introduction of a hydroxyl (-OH) group onto the topiramate structure. fda.govportico.org This process is a primary pathway for topiramate, leading to the formation of pharmacologically inactive hydroxylated metabolites. researchgate.netportico.org Specifically, hydroxylation can occur on the methyl groups of the isopropylidene moieties. researchgate.net In vitro studies using human liver microsomes have examined the potential of topiramate to interact with cytochrome P450 (CYP) isozymes, which are the primary enzymes responsible for such oxidative reactions. service.gov.ukionsource.com While topiramate is not extensively metabolized, it has been shown to be a weak inhibitor of CYP2C19 and an inducer of CYP3A4. wikipedia.orgresearchgate.net
Hydrolysis: This is another key Phase I pathway in topiramate biotransformation. fda.govportico.org Hydrolysis involves the cleavage of the two isopropylidene groups from the core fructopyranose sulfamate (B1201201) structure. portico.orgresearchgate.net This results in the formation of metabolites like 2,3-desisopropylidene topiramate and 4,5-desisopropylidene topiramate. drugbank.comnih.gov
Glucuronidation: This is a Phase II conjugation reaction where a glucuronic acid molecule is attached to the drug or its metabolites. wikipedia.orgfda.govfda.gov This process significantly increases the water solubility of the compound, facilitating its elimination from the body. ionsource.com The enzymes responsible for this reaction are UDP-glucuronosyltransferases (UGTs), which are microsomal enzymes. ionsource.com
Table 2: Summary of Topiramate Biotransformation Pathways
| Metabolic Pathway | Reaction Type | Key Enzymes/Systems | Resulting Metabolite Type | Reference |
|---|---|---|---|---|
| Hydroxylation | Phase I (Oxidation) | Cytochrome P450 (CYP) enzymes | Hydroxylated derivatives (e.g., 9-hydroxy topiramate) | fda.govportico.orgionsource.com |
| Hydrolysis | Phase I | Esterases, Amidases | Des-isopropylidene derivatives | fda.govportico.orgionsource.com |
| Glucuronidation | Phase II (Conjugation) | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates | fda.govfda.govionsource.com |
Salt Forms and Complexation Chemistry of Topiramate
Characterization of Reported Topiramate (B1683207) Salts (e.g., Sodium, Lithium, Potassium)
The modification of topiramate into salt forms has been explored to enhance properties such as aqueous solubility. google.com The parent compound, a white crystalline powder, has a relatively low water solubility of 9.8 mg/mL. google.com The creation of base-addition salts, particularly with alkali metals, significantly increases this solubility. google.com A patent for these salts describes methods for synthesizing topiramate sodium, topiramate lithium, and topiramate potassium. google.com
The synthesis of these salts generally involves reacting topiramate with a corresponding base in a suitable solvent system. For example, topiramate sodium has been prepared by reacting topiramate with sodium hydroxide (B78521) in water, sometimes with warming to facilitate dissolution. google.com Similarly, the lithium and potassium salts have been synthesized using lithium hydroxide and potassium hydroxide, respectively, with solvents like water or tetrahydrofuran (B95107) (THF). google.com These salt forms can exist in various states, including as polymorphs, solvates, hydrates, or in anhydrous and amorphous forms. google.com The sodium salt, for instance, has been specifically identified as topiramate sodium trihydrate. google.com While these salts offer the advantage of higher solubility, the sodium salt has been noted to be unstable in solution. medscape.com
Computational studies, specifically using Density Functional Theory (DFT), have provided insight into the structure of these complexes. For the sodium salt, the most stable conformation is a tri-coordinated complex. dergipark.org.tr In this arrangement, the sodium ion (Na+) forms attractive electrostatic interactions with oxygen atoms from both the sugar ring and the sulfamate (B1201201) (O=S) group of the topiramate molecule. dergipark.org.tr The formation of the complex significantly alters the conformation of the topiramate molecule itself. dergipark.org.tr This interaction model, where the metal ion binds to the oxygen atoms, is a key aspect of its characterization. dergipark.org.tr
| Topiramate Salt | Synthesis Reactants | Solvent(s) | Reported Form | Reference |
|---|---|---|---|---|
| Topiramate Sodium | Topiramate, Sodium Hydroxide (NaOH) | Water | Trihydrate | google.com |
| Topiramate Lithium | Topiramate, Lithium Hydroxide (LiOH) | Water | Not specified | google.com |
| Topiramate Potassium | Topiramate, Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | Not specified | google.com |
Investigation of Topiramate's Potential for Metal Ion Complexation and Coordination Chemistry
Topiramate's molecular structure, rich in electronegative oxygen atoms and a sulfamate group, provides multiple sites for potential interaction with metal ions. dergipark.org.tr This is most evident in its known interaction with metal-containing enzymes. Topiramate is an inhibitor of carbonic anhydrase isozymes, specifically CA-II and CA-IV. wikipedia.orgacs.org Carbonic anhydrase is a zinc-containing enzyme, and topiramate's inhibitory action is a direct example of its interaction with a protein-bound metal ion. researchgate.net
Research has also demonstrated topiramate's ability to form complexes with other metal ions. Studies investigating the stability constants of various medicinal drugs with copper ions (Cu2+) have included topiramate, confirming its capacity for complexation with transition metals. isroset.org The coordination is typically facilitated by the oxygen atoms of the sulfamate group and the sugar ring, as modeled in studies with sodium ions. dergipark.org.tr
Specific research into a "Topiramate magnesium" compound confirms its existence as a magnesium salt of topiramate. ontosight.ai It is identified chemically as beta-D-fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, sulfamate, magnesium salt (2:1), indicating a stoichiometric ratio of two topiramate molecules to one magnesium ion. ontosight.ai A patent application further describes a magnesium-coordinated topiramate complex, denoted as [Mg(tpm)2], and provides a proposed molecular structure for this chelated compound. google.com While detailed characterization studies of the isolated "this compound" compound are not extensively reported in the literature, its formation is chemically plausible and has been documented. ontosight.aigoogle.com The chelation is likely to involve the magnesium ion coordinating with the oxygen atoms of the topiramate molecules in a manner similar to that observed with other metal ions. dergipark.org.trgoogle.com In one study, it was noted that the presence of Mg2+ ions did not significantly interfere with the binding of a topiramate derivative to bovine serum albumin, in contrast to other ions like Cu2+, which did cause a disturbance. jocpr.comjocpr.com
| Metal Ion / Complex | Context of Interaction | Key Findings | Reference |
|---|---|---|---|
| Zinc (in Carbonic Anhydrase) | Enzyme Inhibition | Topiramate inhibits CA-II and CA-IV, which are zinc-containing metalloenzymes. | wikipedia.orgacs.orgresearchgate.net |
| Sodium (Na+) | Salt Formation / Complexation | Forms a stable tri-coordinated complex with oxygen atoms of the sugar ring and sulfamate group. | dergipark.org.tr |
| Copper (Cu2+) | Complex Formation | Forms 1:1 and 1:2 complexes with topiramate. | isroset.org |
| Magnesium (Mg2+) | Coordination Complex | Forms a 2:1 salt, with a proposed structure for a magnesium-coordinated complex [Mg(tpm)2]. | ontosight.aigoogle.com |
Emerging Research Frontiers in Topiramate Chemical Biology
Rational Design and Synthesis of Novel Topiramate (B1683207) Analogues with Enhanced Target Selectivity
The quest for improved therapeutic agents with fewer off-target effects has spurred the rational design and synthesis of novel topiramate analogues. tandfonline.com The core structure of topiramate, derived from D-fructose, offers multiple sites for chemical modification. ncl.ac.uk Research efforts are focused on altering specific moieties of the topiramate molecule to enhance its selectivity for particular biological targets, such as specific carbonic anhydrase (CA) isoforms or voltage-gated ion channels. ncl.ac.ukacs.org
One strategy involves the N-monoalkylation of the sulfamate (B1201201) ester group, a reaction that has been developed to proceed efficiently using catalysts like potassium fluoride (B91410) on alumina (B75360) (KF-Al2O3). tandfonline.com This approach allows for the creation of a library of N-alkyl topiramate derivatives, which are of significant interest for medicinal chemistry. tandfonline.com Another approach focuses on modifying the carbohydrate scaffold itself. For instance, a series of heterocyclic analogues of topiramate have been synthesized by using the C-1 position of the fructose (B13574) derivative to build new heterocyclic rings. arkat-usa.orgumich.edu These modifications aim to produce compounds that may help elucidate the complex mechanism of action of topiramate. arkat-usa.orgumich.edu
Structure-activity relationship (SAR) studies have been instrumental in guiding these synthetic efforts. acs.org Systematic modifications have explored the pharmacological importance of various molecular features, including the sulfamate group, the linker to the pyran ring, and the substituents on the dioxolane rings. acs.org This research has led to the development of potent anticonvulsant analogues, such as a 4,5-cyclic sulfate (B86663) analogue (RWJ-37947), which demonstrated significantly greater potency and a longer duration of action in preclinical models compared to the parent compound. acs.org
Furthermore, conjugation of topiramate with other molecules, like phenolic acids, represents another innovative direction. nih.gov A series of topiramate-phenolic acid conjugates were synthesized and evaluated for pancreatic lipase (B570770) inhibitory and antioxidant activities. nih.gov This work, guided by quantitative structure-activity relationship (QSAR) models, resulted in a conjugate (T4) with competitive pancreatic lipase inhibition comparable to the standard drug orlistat. nih.gov
| Analogue/Derivative Class | Synthetic Strategy | Intended Enhancement/Purpose | Key Findings | Reference(s) |
| N-Alkyl Topiramate Derivatives | N-monoalkylation of the sulfamate ester using alkyl halides with a KF-Al2O3 catalyst. | Creation of new chemical entities for medicinal chemistry exploration. | A novel and efficient protocol for highly selective N-monoalkylation was established. | tandfonline.com |
| Heterocyclic Analogues | Building heterocycles at the C-1 position of the fructose backbone. | To elucidate the mechanism of action of topiramate. | New derivatives were synthesized and characterized, maintaining the twist-boat conformation thought to be important for activity. | arkat-usa.orgumich.edu |
| 4,5-Cyclic Sulfate Analogue (RWJ-37947) | Systematic structure-activity relationship (SAR) guided modification of the 4,5-fused 1,3-dioxolane (B20135) ring. | To identify anticonvulsants with enhanced potency and duration of action. | The analogue showed ~8-15 times greater potency than topiramate in seizure models with a long duration of action. | acs.org |
| Topiramate-Phenolic Acid Conjugates | Conjugation of topiramate with various phenolic acids. | To develop novel compounds with potential anti-obesity and antioxidant properties. | Conjugate T4 was a potent pancreatic lipase inhibitor, with activity comparable to orlistat. | nih.gov |
Exploration of Undiscovered Molecular Targets and Cellular Pathways Influenced by Topiramate
While topiramate's primary mechanisms are understood to involve voltage-gated sodium channels, GABA-A receptors, AMPA/kainate receptors, and carbonic anhydrases, research continues to uncover a wider sphere of influence on cellular processes. nih.govwjarr.comnih.gov The broad clinical utility of topiramate suggests a more complex and multifactorial mode of biological action than initially appreciated. ncl.ac.ukbecarispublishing.com
Recent studies have begun to delineate topiramate's effects on inflammatory and cell-death pathways. For example, topiramate has been shown to inhibit the NLRP3/IL-1β/TNF-α inflammatory signaling pathway in a model of diabetic retinopathy, suggesting a neuroprotective role mediated by its anti-inflammatory properties. nih.gov It has also been found to protect against cadmium-induced cognitive deficits by modulating autophagy, apoptosis, and the SIRT1/Nrf2 axis. mdpi.com In this context, topiramate was observed to lower hippocampal amyloid-β 42 (Aβ42) and phosphorylated tau, markers associated with neurodegeneration. mdpi.com
The influence of topiramate on metabolic pathways is another active area of investigation. Studies in myocyte and adipocyte cell lines were performed to understand the molecular mechanisms behind its effects on insulin (B600854) resistance. researchgate.net The results indicated that topiramate regulated genes involved in nuclear cytoplasmic transport and circadian signaling pathways, including the downregulation of proteins like MKK7 and pJNK1/JNK1. researchgate.net Furthermore, the known weight-loss effect of topiramate has been linked to its inhibition of mitochondrial carbonic anhydrase isozymes (CAVA and CAVB), which are involved in lipogenesis. ncl.ac.ukacs.org This has prompted research into designing more selective CA inhibitors based on the topiramate scaffold for potential anti-obesity treatments. ncl.ac.ukacs.org
There is also evidence that topiramate may indirectly affect ion channels by regulating their phosphorylation state, representing a more subtle mechanism of action than direct channel blockade. nih.gov Its ability to inhibit high-voltage-activated L-type calcium channels further contributes to its neurostabilizing effects by reducing neurotransmitter release. nih.gov These expanding findings highlight that topiramate's therapeutic profile likely arises from its ability to modulate a network of interconnected cellular pathways rather than acting on a single target. becarispublishing.com
Development of Advanced Methodologies for Studying Topiramate's Molecular Dynamics in Complex Biological Systems
Understanding how topiramate interacts with its molecular targets at an atomic level is crucial for rational drug design and for deciphering its complex pharmacology. The development of advanced computational and analytical methods has been pivotal in achieving these insights. wjarr.comresearchgate.net
Computational Approaches: Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the binding of topiramate and its analogues to target proteins. wjarr.comnih.gov For example, docking studies were used to evaluate topiramate's affinity for the GABA-A receptor, revealing a binding score of -5.0730 Kcal/mol and a key hydrogen bond with an arginine residue. wjarr.com Similarly, MD simulations of a topiramate-phenolic acid conjugate (T4) complexed with pancreatic lipase confirmed that the phenolic acid moiety helps stabilize the ligand through hydrophobic interactions. nih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) approaches have provided even deeper insight into the non-covalent interactions between topiramate and carbonic anhydrase I, revealing that dispersion and electrostatics are the decisive factors for complex stability. scispace.com
Spectroscopic and Analytical Techniques: Because topiramate lacks a natural chromophore or fluorophore, its direct analysis can be challenging. researchgate.netoup.com To overcome this, researchers have developed various analytical methods. High-performance liquid chromatography (HPLC) coupled with detectors like refractive index (RI) or mass spectrometry (MS) is commonly used. oup.comresearchgate.net For studying its interactions with proteins like bovine serum albumin (BSA), spectroscopic techniques such as fluorescence spectroscopy and circular dichroism (CD) have been employed. researchgate.net These studies showed that topiramate binds to BSA and alters the protein's tertiary structure. researchgate.net Furthermore, innovative fluorometric methods have been developed by "tagging" topiramate with a fluorescent probe, such as o-phthalaldehyde, to enable its sensitive detection and tracking. researchgate.net LC-MS/MS methods have also been developed for the reliable quantification of topiramate and its potential degradants in various formulations and biological samples, which is essential for drug development and pharmacokinetic studies. aesnet.org
| Methodology | Application in Topiramate Research | Key Insights Gained | Reference(s) |
| Molecular Docking | Predicting binding affinity and interactions of topiramate/analogues with targets like GABA-A receptors, pancreatic lipase, and PPARγ. | Identification of key interacting residues (e.g., hydrogen bonding with Arg68 in GABA-A R-BETA 3) and prediction of binding energies. | wjarr.comnih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of topiramate-protein complexes over time (e.g., with pancreatic lipase, BSA). | Confirmed the stability of ligand-protein interactions and the role of specific structural motifs in binding. | nih.govresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigating non-covalent interactions in the carbonic anhydrase I-topiramate complex. | Revealed that dispersion and electrostatic forces are critical for binding stability and that interacting amino acids can change over time. | scispace.com |
| Fluorescence Spectroscopy & Circular Dichroism (CD) | Studying the binding interaction between topiramate and transport proteins like bovine serum albumin (BSA). | Demonstrated that topiramate binds to BSA via a static quenching mechanism and induces conformational changes in the protein. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) with various detectors (RI, MS) | Quantifying topiramate and its impurities/degradants in drug substances, formulations, and biological matrices. | Enabled stability studies, formulation development, and pharmacokinetic analysis. | oup.comresearchgate.netaesnet.org |
| Fluorometric Tagging | Derivatization of the non-fluorescent topiramate with a fluorescent probe (o-phthalaldehyde) for detection. | A sensitive and practical method for assaying topiramate in bulk powder and commercial products. | researchgate.net |
Q & A
Q. What are the primary mechanisms of action of topiramate magnesium in epilepsy and migraine prophylaxis?
Topiramate exhibits multiple mechanisms, including enhancement of GABA-A receptor activity, antagonism of AMPA/kainate glutamate receptors, inhibition of voltage-gated sodium/calcium channels, and carbonic anhydrase modulation . These mechanisms collectively reduce neuronal hyperexcitability. For experimental validation, use electrophysiological assays (e.g., patch-clamp for ion channel effects) and microdialysis to measure neurotransmitter changes in animal models .
Q. How can researchers optimize pharmacokinetic studies of topiramate in pediatric populations?
Utilize high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for precise quantification in plasma and cerebrospinal fluid . Account for age-dependent metabolic differences by stratifying pharmacokinetic analyses by developmental stage and adjusting for renal clearance rates .
Q. What methodologies are recommended for assessing topiramate’s efficacy in randomized controlled trials (RCTs) for epilepsy?
Employ double-blind, placebo-controlled designs with seizure frequency as the primary endpoint. Include a titration phase (e.g., 25–200 mg/day) to minimize adverse effects and use intention-to-treat analysis to address attrition bias . For meta-analyses, follow PRISMA guidelines and pool data from trials with homogeneous patient cohorts (e.g., focal vs. generalized epilepsy) .
Advanced Research Questions
Q. How should researchers address contradictory efficacy data for topiramate in alcohol use disorder (AUD)?
Conduct subgroup analyses based on AUD history and baseline severity (e.g., using AUDIT-C scores). In EHR-based studies, validate self-reported drinking metrics with biomarkers like phosphatidylethanol (PEth). For clinical trials, apply difference-in-difference (DiD) models to isolate treatment effects from confounding variables .
Q. What experimental designs are suitable for investigating off-label applications of topiramate in psychiatric disorders?
Use adaptive trial designs to evaluate dose-response relationships in conditions like bipolar disorder or binge-eating disorder. Incorporate continuous monitoring (e.g., actigraphy for mood stabilization) and Bayesian statistics to dynamically adjust sample sizes based on interim efficacy signals .
Q. How can researchers reconcile discrepancies in neuroprotective outcomes of topiramate in hypoxic-ischemic encephalopathy (HIE)?
Implement multimodal biomarkers: combine amplitude-integrated EEG for seizure burden, MRI for structural damage, and metabolomics (e.g., Krebs cycle intermediates) to assess therapeutic efficacy. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate serum topiramate levels with clinical outcomes .
Q. What strategies are effective for analyzing teratogenic risks associated with topiramate in pregnancy registries?
Apply propensity score matching to control for confounders (e.g., polytherapy vs. monotherapy). Quantify specific malformation risks (e.g., oral clefts) using logistic regression adjusted for maternal age and folate intake. Pool data from international registries (e.g., EURAP) to improve statistical power .
Q. How should magnesium status be evaluated in long-term topiramate therapy to mitigate deficiency risks?
Measure serum magnesium, red blood cell (RBC) magnesium, and 24-hour urinary excretion at baseline and follow-up. For interventional studies, use a depletion-repletion design with magnesium oxide supplements (e.g., 400 mg/day) and track changes via atomic absorption spectroscopy .
Methodological Considerations
Q. What statistical approaches are recommended for meta-analyses of topiramate’s migraine prophylaxis data?
Use random-effects models to account for heterogeneity across studies. Perform sensitivity analyses excluding trials with high dropout rates (>20%) or non-standard dosing. Report outcomes as risk ratios (RR) for responder rates (≥50% migraine reduction) and mean differences (MD) for attack frequency .
Q. How can preclinical studies improve translational relevance for topiramate’s neuroprotective effects?
Standardize injury models (e.g., hypoxia-ischemia in postnatal day 7 rats) and include both sexes to assess gender-specific responses. Validate findings using translational endpoints (e.g., MRI biomarkers in animal models vs. human neonates) .
Data Contradiction and Validation
Q. How to resolve conflicting evidence on topiramate’s role in mood stabilization?
Conduct mechanistic studies using fMRI to map changes in prefrontal-limbic connectivity. Compare outcomes against gold-standard mood stabilizers (e.g., lithium) in head-to-head trials with composite endpoints (e.g., HAM-D scores, relapse rates) .
Q. What methods validate topiramate’s interaction with other antiepileptic drugs (AEDs) in polytherapy?
Use in vitro cytochrome P450 inhibition assays (e.g., CYP3A4/2C19) and therapeutic drug monitoring (TDM) in clinical cohorts. Apply generalized estimating equations (GEE) to model drug-drug interaction effects on seizure control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
